N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
Description
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (CAS: 1375105-27-3) is a synthetic organic compound with the molecular formula C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g/mol . It is structurally characterized by:
- A 2-methyloxirane (epoxide) ring fused to a carboxamide group.
- A 4-cyano-2-(trifluoromethyl)phenyl substituent, which confers electron-withdrawing properties and influences reactivity . This compound is classified as a by-product impurity in the synthesis of antiandrogenic drugs, particularly intermediates of Bicalutamide . Its stereochemistry and purity are critical for pharmaceutical applications, as evidenced by its role in high-performance liquid chromatography (HPLC) enantioseparation studies .
Properties
Molecular Formula |
C12H9F3N2O2 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
N-[4-cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-9-3-2-7(5-16)4-8(9)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) |
InChI Key |
OHKOIYIVNKTDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)NC2=C(C=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide typically involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with 4-amino-2-trifluoromethyl benzonitrile.
Reaction with Methyl Methacrylate: The starting material is dissolved in dichloromethane and reacted with methyl methacrylate in the presence of a catalyst at temperatures ranging from 10-65°C for 1-10 hours.
Formation of Methacrylamide: The reaction mixture is cooled, filtered, and dried to obtain N-(4-cyano-3-trifluoromethylphenyl) methacrylamide.
Epoxidation: The methacrylamide is then subjected to epoxidation using a two-phase catalyst and manganese dioxide, resulting in the formation of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyl epoxy propylene-2-amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Synthetic Pathways
The compound is primarily synthesized via multi-step epoxidation and condensation reactions. A patented route involves:
This pathway highlights the compound’s sensitivity to reaction conditions, particularly during epoxidation, which requires careful temperature control to avoid explosive side reactions .
Epoxide Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack, enabling diverse derivatization:
-
Thiols : Reacts with 4-fluorothiophenol under basic conditions (NaH) to form thioethers, critical intermediates in agrochemical synthesis .
-
Amines : Ring-opening with aromatic amines (e.g., aniline derivatives) generates β-amino alcohols, precursors for pharmaceuticals .
-
Acids : Hydrolysis in acidic or basic media yields diols, which are further functionalized for material science applications .
The trifluoromethyl group enhances elec
Scientific Research Applications
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide has several scientific research applications :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets . It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomer: N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide
This isomer (CAS: 90357-51-0) differs only in the position of the trifluoromethyl group (3- vs. 2-substitution on the phenyl ring). Key distinctions include:
The 3-trifluoromethyl isomer is more extensively studied due to its direct role in Bicalutamide production, whereas the 2-substituted variant is primarily an impurity .
Functional Analog: VM-6 (C₂₃H₁₇F₃N₂O₅)
VM-6 (2-(4'-methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate) shares functional groups (trifluoromethyl, carboxamide) but features:
- A biphenyl backbone instead of an epoxide.
VM-6’s higher molecular weight and nitrate group suggest divergent pharmacokinetic properties compared to the epoxide-containing compound .
Bicalutamide Analogs
Several analogs of Bicalutamide, including N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (CAS: 90357-51-0), were evaluated for enantiomeric purity using HPLC. Key findings include:
- Chiral resolution of the epoxide intermediate is achievable using amylose-based columns, underscoring the importance of stereochemistry in bioactivity .
- The 2-methyloxirane moiety in these analogs contributes to steric hindrance , influencing binding affinity to androgen receptors .
Physicochemical and Spectroscopic Data
This compound
Comparative Stability
- The epoxide ring in both isomers is susceptible to nucleophilic attack, but the 3-trifluoromethyl isomer exhibits greater stability due to electron-withdrawing effects enhancing ring strain resistance .
Biological Activity
N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide, also known as a bicalutamide intermediate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 270.21 g/mol. It appears as a white to almost white crystalline solid, with a melting point ranging from 151°C to 155°C. The compound is sensitive to moisture and should be stored under inert gas conditions to maintain stability .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.21 g/mol |
| Appearance | White to almost white powder |
| Melting Point | 151 - 155 °C |
| Purity | >95% (GC) |
| Storage Conditions | Cool, dark place <15°C |
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of bicalutamide, an anti-androgen medication used in the treatment of prostate cancer. Bicalutamide functions by inhibiting androgen receptors, thereby blocking the effects of male hormones that can promote cancer cell growth.
Inhibition Studies
Research has indicated that compounds containing trifluoromethyl groups can enhance biological activity by modifying pharmacokinetic properties. For instance, the incorporation of the trifluoromethyl group in similar structures has been shown to increase potency against various targets, including:
- 5-Hydroxytryptamine (5-HT) Uptake : A six-fold increase in inhibition potency was observed when trifluoromethyl was present .
- Reverse Transcriptase Enzyme : Improved drug potency was noted due to favorable interactions with protein targets .
Toxicological Profile
The compound exhibits several hazard classifications:
- H302 : Harmful if swallowed.
- H312 : Harmful in contact with skin.
- H332 : Harmful if inhaled.
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
- H341 : Suspected of causing genetic defects .
These classifications indicate the need for caution when handling the compound, particularly regarding exposure routes.
Case Study 1: Bicalutamide Synthesis
A notable study published in Acta highlighted the synthesis pathway involving this compound as a precursor for bicalutamide. The research demonstrated that this intermediate could be synthesized efficiently and subsequently modified to yield high-purity bicalutamide suitable for pharmaceutical applications .
Case Study 2: QSAR Modeling
In silico studies utilizing Quantitative Structure-Activity Relationship (QSAR) models have been conducted to predict the biological activity of compounds similar to this compound. These studies suggest that structural modifications can significantly influence biological efficacy and safety profiles, guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound can be approached via epoxide ring-opening reactions or carboxamide coupling. Key parameters include solvent choice (polar aprotic solvents like DMF or THF), temperature control (60–80°C), and catalysts (e.g., palladium for cross-coupling). Optimization involves iterative adjustments to stoichiometry, reaction time, and purification techniques (e.g., column chromatography with ethyl acetate/hexane gradients). Spectroscopic characterization (NMR, IR) and HPLC purity analysis are critical for validation .
Q. How can the crystal structure and stereochemical configuration of this compound be determined to inform its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Crystallization in solvents like dichloromethane/hexane mixtures at controlled temperatures (4°C) yields suitable crystals. Data refinement using software like SHELX or Olex2 provides bond angles, torsion parameters, and intermolecular interactions (e.g., hydrogen bonding), which correlate with stability and reactivity .
Q. What spectroscopic techniques are most effective for characterizing intermediates during synthesis?
- Methodological Answer :
- NMR : , , and NMR identify functional groups and confirm regioselectivity.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR : Tracks carbonyl (1650–1750 cm) and cyano (2200–2250 cm) groups.
Cross-referencing with computational tools (e.g., Gaussian for DFT calculations) enhances interpretation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and interaction with biological targets?
- Methodological Answer : Computational studies (docking with AutoDock Vina) and Hammett substituent constants () quantify electron-withdrawing effects. Comparative assays (e.g., enzyme inhibition kinetics) using analogs without the CF group reveal its role in binding affinity. Electrostatic potential maps (EPMs) derived from DFT highlight charge distribution at the active site .
Q. What strategies mitigate contradictions in solubility data across different solvent systems?
- Methodological Answer : Use a tiered approach:
- Experimental : Measure solubility in 10+ solvents (e.g., DMSO, ethanol, acetonitrile) via gravimetric or UV-Vis methods.
- Computational : Apply COSMO-RS simulations to predict solvent-solute interactions.
- Statistical : Apply multivariate regression to identify outliers and adjust for parameters like polarity and H-bonding capacity .
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or agrochemical derivatives?
- Methodological Answer :
- MOFs : Test coordination with transition metals (e.g., Zn, Cu) via solvothermal synthesis. Characterize porosity via BET surface area analysis.
- Agrochemicals : Derivatize the oxirane ring (e.g., nucleophilic addition with thiols) to enhance pesticidal activity. Bioassays against model pests (e.g., Spodoptera frugiperda) validate efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
